molecular formula C5H6F2I2O2 B14388631 Methyl 4,4-difluoro-2,4-diiodobutanoate CAS No. 87970-49-8

Methyl 4,4-difluoro-2,4-diiodobutanoate

Cat. No.: B14388631
CAS No.: 87970-49-8
M. Wt: 389.91 g/mol
InChI Key: JJOQZGOKLCCPBF-UHFFFAOYSA-N
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Description

Methyl 4,4-difluoro-2,4-diiodobutanoate is an organic compound with the molecular formula C5H6F2I2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,4-difluoro-2,4-diiodobutanoate typically involves the reaction of 4,4-difluorobutanoic acid with iodine and a suitable methylating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and esterification reactions. The use of catalysts and specific reaction conditions can optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4-difluoro-2,4-diiodobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanoates, while reduction reactions can produce alcohols or alkanes .

Scientific Research Applications

Methyl 4,4-difluoro-2,4-diiodobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,4-difluoro-2,4-diiodobutanoate involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the activity of these targets, leading to changes in biochemical pathways .

Properties

CAS No.

87970-49-8

Molecular Formula

C5H6F2I2O2

Molecular Weight

389.91 g/mol

IUPAC Name

methyl 4,4-difluoro-2,4-diiodobutanoate

InChI

InChI=1S/C5H6F2I2O2/c1-11-4(10)3(8)2-5(6,7)9/h3H,2H2,1H3

InChI Key

JJOQZGOKLCCPBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(F)(F)I)I

Origin of Product

United States

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